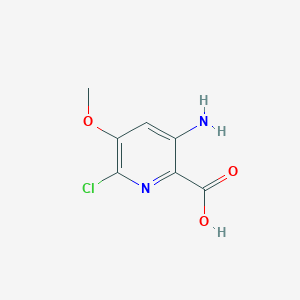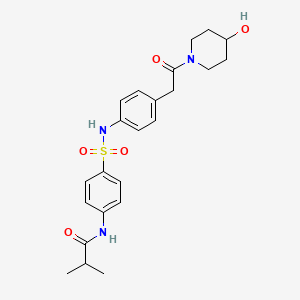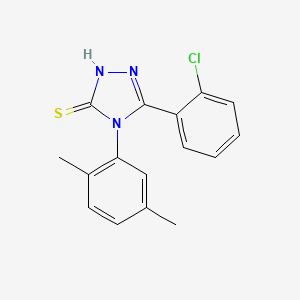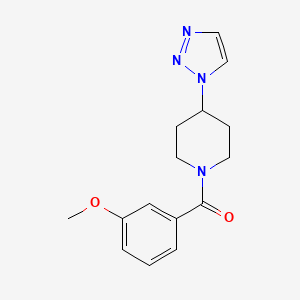![molecular formula C15H18N2O4S B2952243 N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine CAS No. 477847-29-3](/img/structure/B2952243.png)
N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Spirocyclopropane Derivatives
Spirocyclopropanes are compounds where a cyclopropane ring is fused to another ring structure. They are significant due to their presence in many natural products and pharmaceuticals. The compound can be utilized in the synthesis of spirocyclopropane derivatives, which have applications ranging from antifungal to antibacterial and antiviral activities .
Photocatalytic C–H Cleavage
The photocatalytic generation of C(sp³) radicals is a growing field of interest in organic chemistry. These radicals are essential for various synthetic applications, including C–H bond cleavage. The compound can be involved in the generation of these radicals, which is a key step in the functionalization of sp³ carbon centers .
Organic Solar Cells
Organic solar cells are an area of research focusing on the development of photovoltaic cells using organic compounds. The compound can be used in the synthesis of photoluminescent materials that are thermally stable and contribute to the efficiency of organic solar cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-15(12-6-7-12)21-16-13-8-10-17(11-9-13)22(19,20)14-4-2-1-3-5-14/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSAPFMIOQZLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2952164.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)

![1-Chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene](/img/structure/B2952168.png)



![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2952173.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2952174.png)


![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2952181.png)